molecular formula C13H23NO4S B7922211 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922211
M. Wt: 289.39 g/mol
InChI Key: JLIZPZIQEGOPET-UHFFFAOYSA-N
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Description

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and a tert-butyl ester group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxymethylsulfanyl Group: This step involves the introduction of a carboxymethylsulfanyl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate thiol and carboxylate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a building block for the synthesis of biologically active compounds.

    Medicine: Potential use in drug development due to its structural similarity to known pharmacophores.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the piperidine ring and the sulfanyl group could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-1-carboxylic acid tert-butyl ester.

    Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiol derivatives.

Uniqueness

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its structural features, including the piperidine ring, the carboxymethylsulfanyl group, and the tert-butyl ester. This combination can confer unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-4-6-10(14)8-19-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIZPZIQEGOPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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